Cas no 1804100-93-3 (3,4-Bis(trifluoromethyl)-5-ethylpyridine)

3,4-Bis(trifluoromethyl)-5-ethylpyridine 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-ethylpyridine
-
- インチ: 1S/C9H7F6N/c1-2-5-3-16-4-6(8(10,11)12)7(5)9(13,14)15/h3-4H,2H2,1H3
- InChIKey: RPQIZGNJLUXQGV-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CN=CC=1CC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 233
- XLogP3: 3.4
- トポロジー分子極性表面積: 12.9
3,4-Bis(trifluoromethyl)-5-ethylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002506-500mg |
3,4-Bis(trifluoromethyl)-5-ethylpyridine |
1804100-93-3 | 95% | 500mg |
$1,819.80 | 2022-04-02 | |
Alichem | A029002506-1g |
3,4-Bis(trifluoromethyl)-5-ethylpyridine |
1804100-93-3 | 95% | 1g |
$2,779.20 | 2022-04-02 | |
Alichem | A029002506-250mg |
3,4-Bis(trifluoromethyl)-5-ethylpyridine |
1804100-93-3 | 95% | 250mg |
$1,078.00 | 2022-04-02 |
3,4-Bis(trifluoromethyl)-5-ethylpyridine 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3,4-Bis(trifluoromethyl)-5-ethylpyridineに関する追加情報
Introduction to 3,4-Bis(trifluoromethyl)-5-ethylpyridine (CAS No. 1804100-93-3)
3,4-Bis(trifluoromethyl)-5-ethylpyridine, identified by its Chemical Abstracts Service (CAS) number 1804100-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorine atoms and an ethyl group at specific positions on the pyridine ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel molecules with tailored biological activities.
The structural motif of 3,4-Bis(trifluoromethyl)-5-ethylpyridine features two trifluoromethyl (-CF₃) groups attached to the 3rd and 4th carbon atoms of the pyridine ring, while an ethyl group (-CH₂CH₃) is located at the 5th position. This particular arrangement of substituents enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The electron-withdrawing nature of the trifluoromethyl groups influences the electronic distribution across the molecule, potentially modulating its interaction with biological targets.
In recent years, there has been growing interest in fluorinated pyridines due to their broad spectrum of biological activities. The introduction of fluorine atoms into a molecular framework can significantly alter physicochemical properties such as solubility, bioavailability, and metabolic pathways. For instance, fluorine substitution can improve binding affinity to enzymes and receptors, leading to more potent and selective pharmacological agents. The 3,4-Bis(trifluoromethyl)-5-ethylpyridine scaffold has been explored in various research avenues, particularly in the development of kinase inhibitors and antiviral compounds.
One of the most compelling aspects of this compound is its potential application in oncology research. Kinase enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop more effective cancer therapies. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring may facilitate strong interactions with the ATP-binding pockets of kinases, thereby enhancing drug efficacy. Several studies have demonstrated that fluorinated pyridines can serve as key pharmacophores in small-molecule inhibitors targeting tyrosine kinases and other relevant enzymes.
Moreover, the 5-ethyl substituent in 3,4-Bis(trifluoromethyl)-5-ethylpyridine contributes to steric hindrance and fine-tunes the molecule's shape to better fit into binding pockets of biological targets. This modification is particularly important in drug design, where optimal spatial complementarity between a drug molecule and its receptor is essential for high-affinity binding. The combination of these structural features makes this compound a promising candidate for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of 3,4-Bis(trifluoromethyl)-5-ethylpyridine towards various biological targets with greater accuracy. Molecular docking studies have revealed that this compound can interact with multiple protein families, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors (NRs), which are involved in diverse physiological processes. These findings suggest that derivatives of this scaffold could have applications beyond oncology, such as in central nervous system (CNS) disorders or metabolic diseases.
The agrochemical sector has also shown interest in fluorinated pyridines due to their potential as intermediates in pesticide formulations. The enhanced stability conferred by fluorine substitution can improve the durability of agrochemicals under environmental conditions, leading to more effective crop protection solutions. Research has focused on developing fluorinated pyridines that exhibit herbicidal or insecticidal activity while maintaining low toxicity to non-target organisms.
In summary,3,4-Bis(trifluoromethyl)-5-ethylpyridine (CAS No. 1804100-93-3) represents a versatile chemical entity with significant potential across multiple domains of chemical biology and drug discovery. Its unique structural features—specifically the arrangement of trifluoromethyl and ethyl groups—make it an attractive scaffold for designing molecules with improved pharmacological properties. As research continues to uncover new applications for this compound and its derivatives,3,4-Bis(trifluoromethyl)-5-ethylpyridine is poised to play an increasingly important role in shaping future therapeutic strategies.
1804100-93-3 (3,4-Bis(trifluoromethyl)-5-ethylpyridine) Related Products
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)
- 518048-05-0(Raltegravir)
- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)




